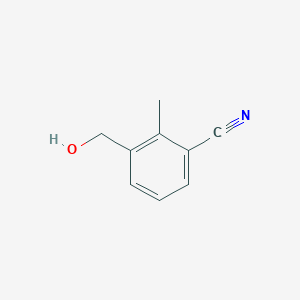
3-(Hydroxymethyl)-2-methylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Hydroxymethyl)-2-methylbenzonitrile is an organic compound with a benzene ring substituted with a hydroxymethyl group and a methyl group at the 3 and 2 positions, respectively, and a nitrile group at the 1 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-2-methylbenzonitrile can be achieved through several methods. One common approach involves the reaction of 2-methylbenzonitrile with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to achieve high selectivity and minimize by-products.
化学反応の分析
Types of Reactions
3-(Hydroxymethyl)-2-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: 3-(Carboxymethyl)-2-methylbenzonitrile.
Reduction: 3-(Hydroxymethyl)-2-methylbenzylamine.
Substitution: 3-(Alkoxymethyl)-2-methylbenzonitrile or 3-(Acetoxymethyl)-2-methylbenzonitrile.
科学的研究の応用
3-(Hydroxymethyl)-2-methylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(Hydroxymethyl)-2-methylbenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The hydroxymethyl group can form hydrogen bonds, while the nitrile group can participate in interactions with nucleophiles or electrophiles, influencing the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
3-(Hydroxymethyl)benzonitrile: Lacks the methyl group at the 2 position.
2-Methylbenzonitrile: Lacks the hydroxymethyl group.
3-Methylbenzonitrile: Lacks the hydroxymethyl group.
Uniqueness
3-(Hydroxymethyl)-2-methylbenzonitrile is unique due to the presence of both the hydroxymethyl and methyl groups, which can influence its chemical reactivity and physical properties
特性
CAS番号 |
1260024-34-7 |
|---|---|
分子式 |
C9H9NO |
分子量 |
147.17 g/mol |
IUPAC名 |
3-(hydroxymethyl)-2-methylbenzonitrile |
InChI |
InChI=1S/C9H9NO/c1-7-8(5-10)3-2-4-9(7)6-11/h2-4,11H,6H2,1H3 |
InChIキー |
QKYDIWPENYMOKN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1C#N)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


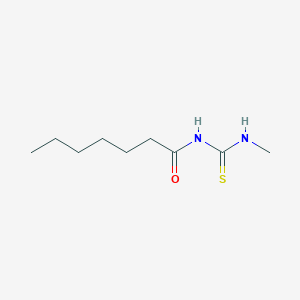
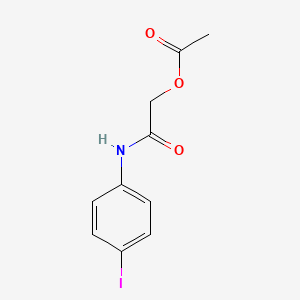



![n-[6-(Methylsulfonyl)-9-oxo-9h-fluoren-2-yl]acetamide](/img/structure/B13987942.png)
![6-Chlorofuro[3,4-C]pyridin-1(3H)-one](/img/structure/B13987948.png)


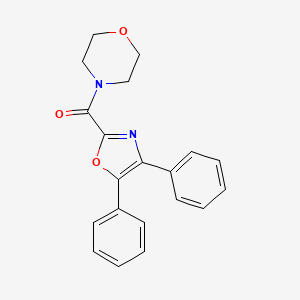
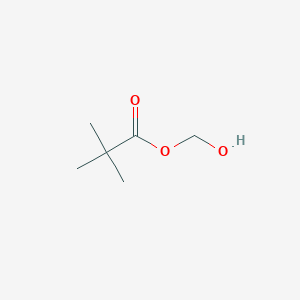
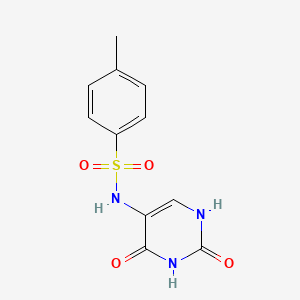
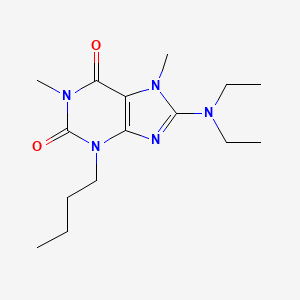
![Tert-butyl 1-oxo-2-azaspiro[4.4]non-7-ene-2-carboxylate](/img/structure/B13987993.png)
